molecular formula C18H24BrIN2O4 B2837525 4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide CAS No. 1104732-15-1

4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide

Cat. No.: B2837525
CAS No.: 1104732-15-1
M. Wt: 539.208
InChI Key: YMGRMEIDXPXTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt featuring a brominated indole core substituted with ethoxycarbonyl, hydroxy, methyl, and morpholinium groups. Its molecular formula is C₂₃H₂₉BrIN₃O₄ (molecular weight: 618.31 g/mol). The presence of the morpholinium iodide moiety enhances its solubility in polar solvents, while the bromo and ethoxycarbonyl groups may influence its electronic properties and biological interactions.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-methylmorpholin-4-ium-4-yl)methyl]indole-3-carboxylate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O4.HI/c1-4-25-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21(3)5-7-24-8-6-21;/h9-10H,4-8,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGRMEIDXPXTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C[N+]3(CCOCC3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((6-bromo-3-(ethoxycarbonyl)-5-hydroxy-1-methyl-1H-indol-2-yl)methyl)-4-methylmorpholin-4-ium iodide is a complex organic molecule that combines an indole moiety with a morpholine ring. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of the compound is C18H24BrN2O4+C_{18}H_{24}BrN_2O_4^+ with a molecular weight of approximately 412.3 g/mol. The synthesis typically involves multiple steps, starting from bromination of an indole derivative, followed by the introduction of an ethoxycarbonyl group, hydroxylation, and final formation of the morpholine ring through methylation .

PropertyValue
Molecular FormulaC18H24BrN2O4+
Molecular Weight412.3 g/mol
IUPAC NameEthyl 6-bromo-5-hydroxy-1-methyl-2-[(4-methylmorpholin-4-ium-4-yl)methyl]indole-3-carboxylate
InChI KeyOUMZDAFUYMQSQU-UHFFFAOYSA-O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole moiety can modulate enzyme activity and receptor interactions, while the morpholine ring enhances solubility and bioavailability. This dual functionality allows for effective engagement with biological pathways .

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit bacterial cystathionine γ-lyase (bCSE), an enzyme implicated in the production of hydrogen sulfide (H2S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Inhibition of bCSE enhances bacterial sensitivity to antibiotics .
  • Antibacterial Properties : The compound has shown promise as an antibacterial agent, particularly against resistant strains due to its ability to potentiate the effects of existing antibiotics .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on the indole framework. For instance, compounds derived from 6-bromoindole have been synthesized and tested for their ability to inhibit bCSE effectively. These studies have demonstrated that modifications to the indole structure can significantly influence biological activity .

Example Study: Indole-Based Inhibitors

A study focused on synthesizing selective indole-based inhibitors (NL1, NL2, NL3) revealed that these compounds could enhance antibiotic efficacy against resistant bacteria. The research highlighted the importance of structural modifications in developing effective antibacterial agents .

Comparative Analysis

The biological activity of this compound can be compared with other indole derivatives:

Compound NameBiological ActivityNotes
6-bromoindoleAntibacterialBuilding block for various inhibitors
NL1bCSE inhibitionPotentiates antibiotic effects
NL2bCSE inhibitionSelective towards hCSE

Comparison with Similar Compounds

6-Bromo-2-[(4-chloro-phenylamino)-methyl]-5-hydroxy-1-methyl-4-morpholin-4-ylmethyl-1H-indole-3-carboxylic acid ethyl ester (CAS: 132651-33-3)

  • Molecular Formula : C₂₄H₂₇BrClN₃O₄
  • Molecular Weight : 536.85 g/mol
  • Key Differences: Lacks the quaternary ammonium (morpholinium) group, instead having a neutral morpholine substituent. Substituted with a 4-chlorophenylamino group at position 2, compared to the methylmorpholinium group in the target compound. Ethyl ester at position 3 (carboxylic acid derivative) vs. ethoxycarbonyl in the target compound.
  • Implications : The neutral morpholine group may reduce solubility in aqueous media compared to the ionic morpholinium iodide in the target compound .

6-Bromo-3-[(4-ethoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one (CAS: 314282-50-3)

  • Molecular Formula : C₁₇H₁₅BrN₂O₂
  • Molecular Weight : 359.22 g/mol
  • Key Differences: Features an imino group at position 3 linked to a 4-ethoxyphenyl ring, contrasting with the ethoxycarbonyl group in the target compound. Lacks the morpholinium and hydroxy substituents. Contains a ketone at position 2 (indol-2-one).
  • Implications: The absence of ionic groups may limit its bioavailability, while the imino group could enable distinct binding interactions in therapeutic contexts .

6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 10 from )

  • Molecular Formula : C₁₈H₁₃BrIN₃
  • Molecular Weight : 494.13 g/mol
  • Key Differences :
    • Substituted with a 4-iodobenzyl-imidazole group at position 3 instead of ethoxycarbonyl.
    • Neutral indole core without hydroxy or morpholinium groups.
  • Implications : The iodobenzyl-imidazole substituent may enhance halogen bonding but reduce solubility compared to the target compound’s polar morpholinium iodide .

Isostructural Chloro vs. Bromo Derivatives (Compounds 4 and 5 from )

  • Molecular Formula (Bromo Derivative) : C₂₄H₁₉BrF₂N₄S
  • Key Observations: Bromo substituents (as in the target compound) increase molecular weight and polarizability compared to chloro analogs.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ionic Character
Target Compound C₂₃H₂₉BrIN₃O₄ 618.31 Morpholinium iodide, ethoxycarbonyl, Br Ionic
CAS 132651-33-3 () C₂₄H₂₇BrClN₃O₄ 536.85 Morpholine, ethyl ester, Br, Cl Neutral
CAS 314282-50-3 () C₁₇H₁₅BrN₂O₂ 359.22 Imino, ethoxyphenyl, Br Neutral
Compound 10 () C₁₈H₁₃BrIN₃ 494.13 Imidazole, iodobenzyl, Br Neutral

Research Findings and Trends

  • Role of Morpholinium Groups : The quaternary ammonium group in the target compound significantly increases aqueous solubility compared to neutral morpholine derivatives (e.g., CAS 132651-33-3), which could enhance bioavailability in drug delivery systems .
  • Halogen Substitution : Bromine’s electron-withdrawing effects and larger size may improve binding affinity in enzyme inhibition compared to chlorine, as observed in isostructural analogs .
  • Ethoxycarbonyl vs. Imidazole Substituents : Ethoxycarbonyl groups (target compound) provide steric bulk and hydrogen-bonding capacity, whereas imidazole rings (Compound 10, ) enable π-π stacking interactions in biological targets .

Q & A

Q. Optimization Tips :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitution steps .
  • Temperature control : Quaternization requires precise heating (60–80°C) to avoid decomposition .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H-NMR : Look for diagnostic signals: indole NH (~12 ppm, broad), aromatic protons (6–8 ppm), ethoxycarbonyl (–COOEt) at ~4.3 ppm (quartet) and ~1.4 ppm (triplet) .
    • 13^13C-NMR : Confirm quaternary morpholinium carbon (~70–80 ppm) and ester carbonyl (~165 ppm) .
  • HR-ESI-MS : Validate molecular mass (e.g., [M–I]+^+ ion for the cationic morpholinium core) with <5 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., morpholine ring puckering) using single-crystal data (R factor <0.06) .

Advanced: How can researchers reconcile discrepancies in reported biological activity data for structurally similar indole-morpholine derivatives?

Answer:
Contradictions often arise from variations in:

  • Assay conditions : Enzyme inhibition studies (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase) may differ in substrate concentration, pH, or cofactors .
  • Stereochemical purity : Enantiomeric excess (ee) in chiral intermediates affects activity; use chiral HPLC or NMR to verify .
  • Solubility : Poor aqueous solubility of morpholinium salts can lead to false negatives; employ DMSO co-solvents (<1% v/v) .

Q. Methodological Recommendations :

  • Standardize assays using positive controls (e.g., fosmidomycin for DXR inhibition) .
  • Perform dose-response curves (IC50_{50}) in triplicate to assess reproducibility .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DXR enzyme).
    • Validate docking poses with MD simulations (NAMD/GROMACS) .
  • ADMET Prediction :
    • Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier permeability .

Advanced: How can researchers mitigate challenges in enantioselective synthesis of the morpholinium core?

Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation .
  • Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru or Pd) to control stereochemistry during quaternization .
  • Analytical Validation :
    • Measure optical rotation ([α]D_D) and compare with literature.
    • Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole core .
  • Moisture : The morpholinium iodide salt is hygroscopic; use desiccants (silica gel) in sealed containers .
  • Long-Term Stability : Monitor via periodic NMR or LC-MS; degradation products include de-esterified indoles (~20% after 6 months at –20°C) .

Advanced: How can researchers design SAR studies to explore the role of the ethoxycarbonyl group in bioactivity?

Answer:

  • Analog Synthesis : Replace –COOEt with –COOH, –CONH2_2, or –COOMe to assess ester dependency .
  • Biological Testing : Compare IC50_{50} values across analogs in enzyme inhibition assays .
  • Crystallography : Resolve ligand-enzyme complexes to identify hydrogen-bonding interactions involving the ester .

Basic: What synthetic impurities are commonly observed, and how can they be identified?

Answer:

  • Byproducts :
    • N-Methylation artifacts : From incomplete quaternization (detect via 1^1H-NMR δ 3.0–3.5 ppm) .
    • Dehalogenation : Trace Br^- removal under basic conditions (monitor via HR-ESI-MS) .
  • Identification Methods :
    • LC-MS with C18 columns (gradient: 5–95% acetonitrile/water + 0.1% formic acid).
    • Comparative TLC (silica gel, UV visualization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.